molecular formula C11H9NO2 B1325492 2-(2-Methylbenzoyl)oxazole CAS No. 898759-53-0

2-(2-Methylbenzoyl)oxazole

Cat. No. B1325492
M. Wt: 187.19 g/mol
InChI Key: PQHRYSRGUSAEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylbenzoyl)oxazole is a compound that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxazole ring . Oxazoles are important in medicinal chemistry due to their wide spectrum of biological activities . The empirical formula of 2-(2-Methylbenzoyl)oxazole is C11H9NO2 and it has a molecular weight of 187.19 .


Synthesis Analysis

Oxazole compounds, including 2-(2-Methylbenzoyl)oxazole, can be synthesized using various methods. One of the most common methods is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

Oxazoles, including 2-(2-Methylbenzoyl)oxazole, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For instance, they can undergo direct arylation and alkenylation reactions efficiently catalyzed by palladium . They can also undergo a [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Methylbenzoyl)oxazole include a molecular weight of 187.19 and a density of 1.171g/cm3 . The boiling point is 328.4ºC at 760 mmHg .

Scientific Research Applications

Metal-Induced Tautomerization and Transmetalation

2-(2-Methylbenzoyl)oxazole and its related compounds, such as oxazole and thiazole molecules, have been investigated for their ability to undergo metal-induced tautomerization. Studies have shown that these molecules can transform into their corresponding carbene tautomers when N-coordinated to manganese(i). This transformation occurs through acid-base reactions, leading to transmetalation to gold(i), offering insights into the behavior of these molecules in heterometallic systems (Ruiz & Perandones, 2009).

Gold-Catalyzed Oxidation Strategy in Oxazole Synthesis

The compound has also been studied in the context of oxazole synthesis. Research indicates that a gold-catalyzed oxidation strategy can be effectively used for the modular synthesis of 2,4-oxazole. The process involves a [3 + 2] annulation between a terminal alkyne and a carboxamide, highlighting the potential of 2-(2-Methylbenzoyl)oxazole in facilitating complex chemical transformations (Luo et al., 2012).

Quantum-Chemical Simulation of Interactions

The interaction of 2-methyl-5,7-dinitrobenzo[d]oxazole, a compound structurally related to 2-(2-Methylbenzoyl)oxazole, with tetrahydride borate ion has been studied using quantum-chemical modeling. This study provides valuable insights into the electronic structure and potential reaction pathways, showcasing the compound's relevance in advanced chemical modeling and simulation (Blokhin et al., 2019).

Structural and Electronic Studies

Further research has explored the spatial and electronic structure of 2-methyl-5,7-dinitrobenzo[d]oxazole, emphasizing its potential in the synthesis of hydride σ-adducts. The findings from quantum-chemical studies align well with experimental data, indicating the robustness of the computational methods used and confirming the potential of such compounds in synthesizing new derivatives with potential biological applications (Mukhtorov et al., 2019).

Future Directions

Oxazole derivatives, including 2-(2-Methylbenzoyl)oxazole, continue to be a significant area of research due to their wide range of biological activities and their potential as therapeutic agents . Future research will likely focus on the synthesis of diverse oxazole derivatives and screening them for various biological activities . Additionally, advancements in synthetic strategies for oxazole derivatives are also a key area of future research .

properties

IUPAC Name

(2-methylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-4-2-3-5-9(8)10(13)11-12-6-7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHRYSRGUSAEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642068
Record name (2-Methylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylbenzoyl)oxazole

CAS RN

898759-53-0
Record name (2-Methylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.